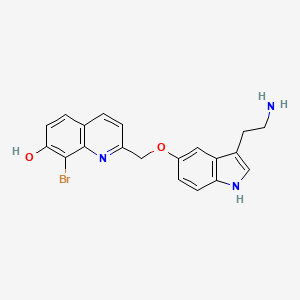
Bhq-O-5HT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BHQ-O-5HT, also known as photoactivatable serotonin, is a compound designed to release serotonin (5-hydroxytryptamine) upon exposure to light. This compound is particularly useful in biological research for studying the role of serotonin in various physiological processes. Serotonin is a neurotransmitter involved in regulating mood, appetite, memory, learning, and pain, among other functions .
Preparation Methods
The synthesis of BHQ-O-5HT involves several steps. Initially, N-Boc-5HT (tert-butyl (2-(5-hydroxy-1H-indol-3-yl) ethyl)carbamate) is prepared. This compound is then reacted with MOM-BHQ-OMs (methoxymethyl-protected BHQ mesylate) in the presence of potassium carbonate in acetonitrile. The reaction mixture is refluxed for two days to yield MOM-BHQ-O-5HT(N-Boc). Finally, global deprotection with trifluoroacetic acid in dichloromethane provides this compound .
Chemical Reactions Analysis
BHQ-O-5HT undergoes photolysis reactions, where it releases serotonin upon exposure to light. This process can be triggered using either one-photon excitation at 368 nm or two-photon excitation at 740 nm. The quantum efficiency for one-photon photolysis is 0.40 at 365 nm in KMOPS buffer at pH 7.2 . The major product formed from this reaction is free serotonin, which can then interact with its biological targets .
Scientific Research Applications
BHQ-O-5HT has a wide range of applications in scientific research. It has been used to study serotonin-regulated physiological processes in various biological systems, including cultured neurons, zebrafish larvae, and developing embryos. The compound allows for precise temporal control of serotonin release, making it a valuable tool for investigating the role of serotonin in mood regulation, pain perception, and embryonic development . Additionally, this compound has been utilized in studies exploring the effects of serotonin on neural activity and left-right asymmetry in embryonic development .
Mechanism of Action
BHQ-O-5HT is a “caged” serotonin molecule that releases serotonin upon photoactivation. The release of serotonin is controlled by light exposure, enabling researchers to study the effects of serotonin in a temporally precise manner. Once released, serotonin can interact with its receptors and other molecular targets, influencing various signaling pathways involved in mood regulation, pain perception, and other physiological processes .
Comparison with Similar Compounds
BHQ-O-5HT is unique in its ability to release serotonin upon light activation. Similar compounds include BHQ-N-5HT, which also releases serotonin but through a different photolysis mechanism. Another related compound is [Ru(bpy)2(PMe3)(5HT)]2+, a ruthenium-bipyridyl based caged serotonin that is activated by visible light . These compounds differ in their photolysis mechanisms and the wavelengths of light required for activation, but all serve the purpose of enabling controlled release of serotonin for research purposes .
Properties
Molecular Formula |
C20H18BrN3O2 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxymethyl]-8-bromoquinolin-7-ol |
InChI |
InChI=1S/C20H18BrN3O2/c21-19-18(25)6-2-12-1-3-14(24-20(12)19)11-26-15-4-5-17-16(9-15)13(7-8-22)10-23-17/h1-6,9-10,23,25H,7-8,11,22H2 |
InChI Key |
CCXVAJCOBSSSOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=C2Br)O)COC3=CC4=C(C=C3)NC=C4CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14762314.png)
![4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate](/img/structure/B14762317.png)
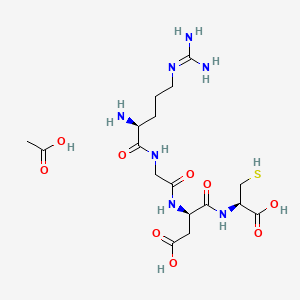
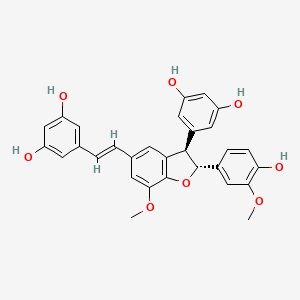
![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14762339.png)
![14H-Dibenzo[a,j]phenothiazine](/img/structure/B14762341.png)
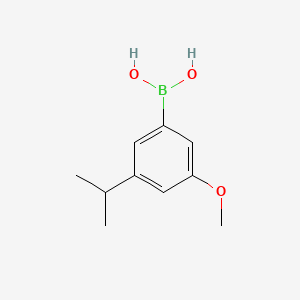

![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B14762375.png)
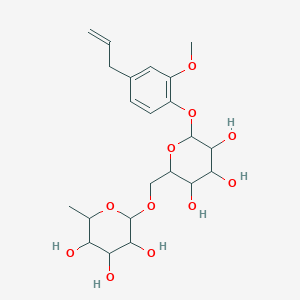

![2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B14762392.png)
![(3R,4S,5S,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B14762406.png)
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1-sulfonyl fluoride](/img/structure/B14762407.png)
